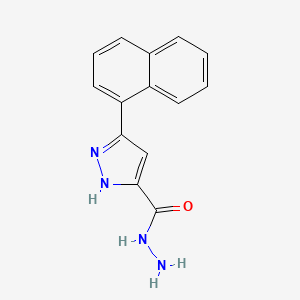

![molecular formula C18H28N2O3 B5543189 N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of acetohydrazides typically involves the reaction of hydrazine hydrate with an appropriate ester or acid chloride. The papers reviewed discuss the synthesis of related compounds, such as the crystal structure of different acetohydrazides, synthesized by refluxing o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone (Sharma et al., 2015). Another approach involves the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol to produce 2-(4-methoxyphenoxy)acetohydrazide (Liu & Gao, 2012).

Molecular Structure Analysis

The molecular structure of acetohydrazides is characterized by their ability to form stable crystalline structures. For instance, (2-methyl-phenoxy)-acetohydrazide crystallizes in the monoclinic crystal system with specific unit cell parameters, showcasing intermolecular hydrogen bonding that contributes to its stability (Sharma et al., 2015). Such detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Acetohydrazides participate in various chemical reactions, leveraging their hydrazide group. For example, they can undergo condensation reactions with aldehydes to form hydrazone derivatives, which have demonstrated significant biological activities (Hunashal et al., 2014). The reactivity of acetohydrazides makes them valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds.

Physical Properties Analysis

The physical properties of acetohydrazides, including melting points, solubility, and crystal structure, are influenced by their molecular arrangement and intermolecular forces. The crystallographic analysis provides insights into their solid-state behavior and potential for forming polymorphs, which is essential for material science applications and pharmaceutical development.

Chemical Properties Analysis

The chemical properties of acetohydrazides, such as acidity, basicity, and reactivity towards various reagents, are determined by the electronic distribution within the molecule and the presence of functional groups. For instance, the acetohydrazide group's reactivity is a key focus in synthetic chemistry for building more complex molecules, as seen in the synthesis of various derivatives with potential anti-inflammatory and analgesic activities (Hunashal et al., 2014).

Applications De Recherche Scientifique

Nonlinear Optical Properties

Research on hydrazones similar to the specified compound has shown significant potential in the field of nonlinear optics. Hydrazones synthesized and characterized for their third-order nonlinear optical properties demonstrated promising applications in optical devices such as optical limiters and switches. This is attributed to their two-photon absorption capabilities, which are crucial for developing optical materials that can manage light in advanced technologies (Naseema et al., 2010).

Antimicrobial Evaluation

Another application area is in the development of novel antimicrobial agents. Compounds derived from similar structural frameworks have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests potential for the development of new therapeutic agents targeting resistant microbial strains (Fuloria et al., 2009).

Mixed-Ligand Complexes in Bioactivity

The synthesis of mixed-ligand complexes using related ligands has been explored, demonstrating the utility of these compounds in elucidating chemical structures and studying their bioactivity through both in silico and in vitro assays. This research underlines the potential for designing metal complexes with specific biological or catalytic activities (Alhazmi et al., 2023).

Organic Synthesis and Hydrolysis

In organic synthesis, acetohydrazide derivatives, closely related to the query compound, have been utilized in selective regeneration of hydroxyl and carboxyl groups, highlighting their role in synthetic methodologies for obtaining complex organic molecules. This research indicates their importance in organic, bioorganic, and pharmaceutical chemistry as intermediates and for protection/deprotection strategies (Attanasi et al., 1982).

Propriétés

IUPAC Name |

N'-acetyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-13(21)19-20-16(22)11-23-15-9-7-14(8-10-15)18(5,6)12-17(2,3)4/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUPWTTYQVXUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)